molecular formula C9H9N3 B1354240 2-(Cyclopropylamino)nicotinonitrile CAS No. 52583-90-1

2-(Cyclopropylamino)nicotinonitrile

Cat. No. B1354240
CAS RN: 52583-90-1
M. Wt: 159.19 g/mol
InChI Key: NQVWMXLKPISDFN-UHFFFAOYSA-N
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Patent
US06680383B1

Procedure details

A reaction flask equipped with a mechanical stirrer, temperature controller, condenser and addition funnel was charged with 2-chloro-3-pyridinecarbonitrile (69.25 g, 0.50 mol), 300 ml of ethanol and 200 ml of water. With agitation, cyclopropylamine ( 114g, 2.0 mol) was added dropwise over 30 minutes at a temperature<30° C. When the addition was completed, the stirred reaction mixture was heated to reflux temperature for 20 hours. The reaction mixture was cooled to 60° C. and then 350 ml of excess cyclopropylamine and ethanol were removed by vacuum distillation using water aspirator vacuum. The remaining aqueous solution was cooled to ambient temperature and allowed to stand overnight. The solid product was collected by filtration and the filter cake rinsed with water. The yield was 81.51 g (theoretical yield is 79.5 g).
Quantity
69.25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.C(O)C.[CH:13]1([NH2:16])[CH2:15][CH2:14]1>O>[CH:13]1([NH:16][C:2]2[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
69.25 g
Type
reactant
Smiles
ClC1=NC=CC=C1C#N
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
temperature controller, condenser and addition funnel
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
350 ml of excess cyclopropylamine and ethanol were removed by vacuum distillation
TEMPERATURE
Type
TEMPERATURE
Details
The remaining aqueous solution was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
WASH
Type
WASH
Details
the filter cake rinsed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(CC1)NC1=NC=CC=C1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.